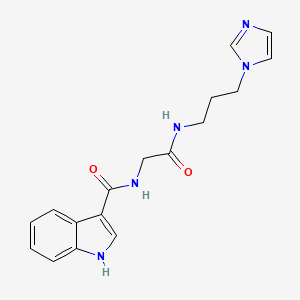

N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Description

N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic small molecule featuring a 1H-indole core substituted at the 3-position with a carboxamide group. This carboxamide is linked via a glycinamide spacer (2-amino-2-oxoethyl) to a 3-(1H-imidazol-1-yl)propylamine moiety. The compound’s structure combines aromatic indole and imidazole rings, which are common in bioactive molecules due to their ability to participate in hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name |

N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c23-16(19-6-3-8-22-9-7-18-12-22)11-21-17(24)14-10-20-15-5-2-1-4-13(14)15/h1-2,4-5,7,9-10,12,20H,3,6,8,11H2,(H,19,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVWCUKMVNBSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCCCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions.

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Coupling of the Two Moieties: The final step involves coupling the imidazole and indole moieties through an amide bond formation. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the indole moiety can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally similar molecules from the provided evidence, focusing on molecular features, synthesis, and inferred biological relevance.

Structural Analogues and Key Differences

Indole/Imidazole Hybrids

- Target Compound : Combines indole-3-carboxamide with a 3-(imidazolyl)propylamine chain. The glycinamide linker may enhance solubility compared to bulkier spacers.

- (Compound 4) : Features a benzodioxol group and imidazole-linked hydrazinecarboxamide. The (E)-imine configuration was confirmed via X-ray crystallography, highlighting structural rigidity absent in the target compound .

- (Compound 27) : A benzimidazole-carboxamide derivative with a benzyl group. Replacing indole with benzimidazole (an additional nitrogen atom) could alter binding specificity, e.g., for indoleamine 2,3-dioxygenase (IDO1) inhibition .

Imidazole-Containing Antimicrobial Agents

- (Compound 2): N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide includes a nitrofuran group, known for electron-withdrawing properties that enhance antimicrobial activity.

- : N-(3-Hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide incorporates a nitroimidazole moiety, which is metabolically activated under anaerobic conditions. The target compound’s imidazole group lacks nitro substitution, suggesting different metabolic pathways .

Carboxamide-Linked Derivatives

- : A compound with a methoxybenzamido group and imidazolylpropyl chain (MW: 477.555). The longer alkyl chain and methoxy group may improve lipophilicity compared to the target compound’s shorter glycinamide linker .

- (Compound 5ck) : A benzimidazole-carboxamide with an isoindoline dione side chain. The bulky dione group could hinder membrane permeability relative to the target compound’s simpler spacer .

Tabulated Comparison of Key Compounds

Biological Activity

N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features an indole core, which is known for its diverse biological activities. The imidazole moiety contributes to its potential interactions with various biological targets. Its molecular formula is , and it has a molecular weight of approximately 298.33 g/mol.

N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide exhibits biological activity primarily through its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain metabolic pathways, particularly those involved in glucose metabolism and cancer cell proliferation.

Inhibition of Fructose-1,6-bisphosphatase (FBPase)

One significant area of study is the compound's role as an inhibitor of FBPase, a key enzyme in gluconeogenesis. Inhibiting FBPase can potentially lower blood glucose levels, making this compound a candidate for diabetes treatment. A related study found that similar compounds exhibited IC50 values in the low micromolar range against human liver FBPase, suggesting that N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide may possess comparable inhibitory effects .

Anticancer Activity

Preliminary studies have indicated that compounds with similar structures can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. The indole scaffold is particularly noted for its anticancer properties, which may be applicable to this compound as well.

Case Study 1: Diabetes Treatment

In a study involving diabetic animal models, compounds structurally related to N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide demonstrated significant reductions in fasting blood glucose levels and HbA1c levels over a treatment period of four weeks. These results underscore the potential of this compound in managing type 2 diabetes .

Case Study 2: Cancer Cell Lines

Another investigation involved testing the compound against various cancer cell lines. Results indicated that it inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM, with a notable effect on colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Biological Activity Summary

Q & A

Q. Advanced Research Focus

- QSAR : Models built using MOE or Schrödinger can correlate substituent electronic parameters (e.g., Hammett σ) with activity trends .

- DFT calculations : Predicting frontier molecular orbitals (HOMO/LUMO) identifies nucleophilic/electrophilic sites, guiding derivatization for redox-sensitive targets .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., CYP inhibition, BBB penetration) to prioritize candidates .

What analytical techniques are critical for detecting and quantifying degradation products in stability studies?

Q. Basic Research Focus

- LC-QTOF-MS : High-resolution mass spectrometry identifies degradation products (e.g., hydrolysis of the amide bond) with ppm-level accuracy .

- Forced degradation studies : Exposure to heat, light, and oxidative stress (H₂O₂) under ICH Q1A guidelines reveals major degradation pathways .

How can crystallographic data resolve discrepancies in proposed reaction mechanisms for this compound’s synthesis?

Advanced Research Focus

Single-crystal X-ray structures of intermediates (e.g., activated esters or Schiff bases) validate mechanistic hypotheses. For example, SHELXL-refined structures can confirm whether the reaction proceeds via a tetrahedral intermediate or a concerted mechanism . Discrepancies between theoretical (DFT) and experimental bond angles may indicate solvent effects or crystal packing forces .

What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

Q. Advanced Research Focus

- Murine models : Xenograft studies (e.g., human cancer cell lines) assess antitumor efficacy, with pharmacokinetic parameters (Cₘₐₓ, t₁/₂) measured via LC-MS/MS .

- Zebrafish assays : High-throughput screening in transgenic zebrafish (e.g., fli1:EGFP) evaluates angiogenesis inhibition, a common target for indole derivatives .

How can researchers address conflicting data between in vitro and in vivo efficacy studies?

Advanced Research Focus

Discrepancies often arise from differences in metabolism, protein binding, or bioavailability. Strategies include:

- Microsomal stability assays : Identify hepatic metabolites that may deactivate the compound .

- Plasma protein binding (PPB) studies : Equilibrium dialysis quantifies free drug fractions, correlating with in vivo activity .

- Tissue distribution studies : Radiolabeled analogs (e.g., ¹⁴C) track compound localization using autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.